molecular formula C13H14ClN3O2 B2816543 4-{[(4-chlorobenzyl)amino]methylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 240799-75-1

4-{[(4-chlorobenzyl)amino]methylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2816543
CAS No.: 240799-75-1
M. Wt: 279.72
InChI Key: OTTVJTITLDDGRW-UHFFFAOYSA-N
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Description

Historical Context of Pyrazolone Research and Development

The pyrazolone scaffold emerged as a cornerstone of synthetic medicinal chemistry following Ludwig Knorr’s 1883 discovery of antipyrine (phenazone), the first pyrazolone-derived analgesic and antipyretic agent. This breakthrough revolutionized fever management and pain relief, displacing earlier toxic remedies like quinine derivatives. Knorr’s condensation of ethyl acetoacetate with phenylhydrazine established the foundational synthetic route for 5-pyrazolones, a methodology still employed in modern heterocyclic chemistry.

Throughout the 20th century, structural modifications to the pyrazolone core yielded clinically significant derivatives. Dipyrone (introduced 1922) demonstrated enhanced analgesic efficacy, while edaravone (developed 2001) expanded applications into neuroprotection. The introduction of chlorobenzyl and methoxymethyl substituents in late 20th-century research addressed critical limitations in early pyrazolones, particularly metabolic instability and limited target selectivity.

Taxonomic Position within Heterocyclic Compounds

Pyrazolones belong to the azole family of five-membered heterocycles containing two adjacent nitrogen atoms (positions 1 and 2) and a ketone group at position 3. The compound 4-{[(4-chlorobenzyl)amino]methylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one exhibits tautomeric versatility, existing in equilibrium between 3-pyrazolone and 4-pyrazolone forms through lactam-lactim tautomerism. This tautomerism significantly influences electronic distribution and hydrogen-bonding capacity, critical for receptor interactions.

Structural classification places this derivative within:

  • Class : Organic heteropentacyclic compounds
  • Subclass : Pyrazolones (IUPAC: 2,4-dihydropyrazol-3-ones)
  • Functional modifications :
    • 4-position: (4-chlorobenzyl)aminomethylene group
    • 5-position: Methoxymethyl substituent
    • 3-position: Ketonic oxygen

The methoxymethyl group at C5 introduces steric bulk while maintaining hydrogen-bond acceptor capacity through its ether oxygen, a strategic modification from early methyl-substituted pyrazolones.

Medicinal Significance of Chlorobenzyl-Substituted Pyrazolones

The 4-chlorobenzyl moiety confers three critical pharmacological advantages:

  • Lipophilicity enhancement : Chlorine’s hydrophobic character improves blood-brain barrier permeability, crucial for central nervous system-targeted analgesics.
  • Electron-withdrawing effects : The para-chloro substituent decreases aromatic ring electron density, stabilizing charge-transfer complexes with biological targets.
  • Structural rigidity : The benzyl group restricts rotation about the C-N bond, favoring bioactive conformations in enzyme binding pockets.

Comparative studies of benzyl-substituted pyrazolones demonstrate marked improvements in COX-2 selectivity over unsubstituted analogs. A 2021 structure-activity relationship (SAR) analysis revealed 4-chlorobenzyl derivatives exhibit 18-fold greater affinity for COX-2 versus COX-1 compared to methyl-substituted counterparts.

Table 1 : Bioactivity Comparison of Pyrazolone Substituents

Position Substituent COX-2 IC₅₀ (μM) COX-1 IC₅₀ (μM) Selectivity Ratio
C4 H (Parent compound) 48.2 52.1 1.08
C4 4-Chlorobenzyl 1.7 30.9 18.2
C4 Benzyl 5.3 28.4 5.36

Data adapted from in vitro cyclooxygenase inhibition assays.

Research Significance of Methoxymethyl-Substituted Pyrazol-3-ones

The 5-methoxymethyl group addresses two historical challenges in pyrazolone therapeutics:

  • Metabolic stability : Methyl ethers demonstrate superior resistance to hepatic oxidation compared to hydroxymethyl groups, extending plasma half-life.
  • Solubility profile : The ether oxygen increases water solubility by 40% relative to simple methyl substituents, enhancing oral bioavailability.

Recent quantum mechanical studies reveal the methoxymethyl group’s conformational flexibility allows adaptive binding in enzyme active sites. Molecular dynamics simulations show the substituent samples 12 distinct rotameric states during COX-2 inhibition, compared to only 3 states for rigid groups like phenyl. This flexibility enables optimal van der Waals contacts without compromising entropic penalties.

Synthetic advancements have enabled precise control over methoxymethyl stereoelectronics. A 2024 review highlighted three key synthetic strategies for 5-methoxymethyl pyrazolones:

  • Knorr-type condensation : Ethyl 3-methoxymethylacetoacetate + substituted hydrazines
  • Post-functionalization : Mitsunobu etherification of 5-hydroxymethyl intermediates
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition with propargyl methoxymethyl ethers

Properties

IUPAC Name

4-[(4-chlorophenyl)methyliminomethyl]-5-(methoxymethyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-19-8-12-11(13(18)17-16-12)7-15-6-9-2-4-10(14)5-3-9/h2-5,7H,6,8H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDQUOZLPWSYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=O)NN1)C=NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[(4-chlorobenzyl)amino]methylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the current understanding of its biological activity, supported by various studies and data.

Chemical Structure

The chemical structure of the compound can be illustrated as follows:

C13H14ClN3O2\text{C}_{13}\text{H}_{14}\text{Cl}\text{N}_3\text{O}_2

This structure includes a pyrazolone core substituted with a chlorobenzyl group and a methoxymethyl group, which are believed to contribute to its biological properties.

1. Anticancer Activity

Research indicates that pyrazolone derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various pyrazolone derivatives, including the target compound, and evaluated their cytotoxic effects on different cancer cell lines. The results showed that the compound induced apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)15.2Induction of apoptosis via caspase activation
MCF-7 (Breast)12.5Cell cycle arrest at G2/M phase
A549 (Lung)18.0Inhibition of proliferation

2. Antioxidant Activity

The antioxidant capacity of the compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound displayed a strong ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress-related damage .

Assay Type IC50 (µM) Reference Compound
DPPH Scavenging25.0Ascorbic Acid (20.0 µM)
ABTS Scavenging30.0Trolox (15.0 µM)

3. Anti-inflammatory Activity

In vivo studies demonstrated that the compound significantly reduced inflammation in animal models of arthritis and colitis. It was shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted by Cadena-Cruz et al. (2021) synthesized several pyrazolone derivatives and tested their efficacy against various cancer cell lines. The target compound exhibited promising results with an IC50 value lower than many standard chemotherapeutics, suggesting its potential for further development as an anticancer drug .

Case Study 2: Oxidative Stress Protection

In another investigation, the antioxidant properties were evaluated in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. Treatment with the compound resulted in a significant reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations at Position 5

The methoxymethyl group in the target compound distinguishes it from analogs with alternative substituents:

Compound Name Position 5 Substituent Molecular Weight Key Properties
Target Compound Methoxymethyl (-OCH₂CH₃) 325.8 Enhanced hydrophilicity
4-{[(4-Chlorobenzyl)amino]methylene}-5-methyl analog Methyl (-CH₃) 325.8 Lower polarity; similar MW
5-(Trifluoromethyl) analog (C₁₇H₁₁ClF₃N₃O) Trifluoromethyl (-CF₃) 365.7 Increased lipophilicity, EWG effects
(4Z)-4-{[5-Hydroxy-1-phenyl-3-trifluoromethyl...} Trifluoromethyl (-CF₃) N/A Stabilized via intramolecular H-bonding
  • Impact of Methoxymethyl : The ether oxygen enables hydrogen bonding, improving aqueous solubility compared to methyl or trifluoromethyl groups. This may enhance pharmacokinetic properties in drug design .

Variations in the Benzylamino Group

The 4-chlorobenzylamino moiety contrasts with analogs bearing different halogen or aromatic substitutions:

Compound Name Benzylamino Substituent Key Differences
Target Compound 4-Chlorobenzyl Optimal steric/electronic balance
2-Chlorobenzylamino analog (CAS 338975-69-2) 2-Chlorobenzyl Ortho-Cl may hinder binding
(4Z)-4-[(Pyrazol-4-yl)methylene] analog Pyrazolyl Heterocyclic; altered H-bonding
3-Fluorophenyl-triazole hybrid 3-Fluorophenyl Triazole ring introduces π-π interactions
  • Chlorine Position : Para-substitution (4-Cl) maximizes electronic effects without steric hindrance, whereas ortho-substitution (2-Cl) may disrupt molecular packing or target binding .
  • Heterocyclic Modifications : Pyrazole or triazole substitutions (e.g., ) introduce additional hydrogen-bonding or π-stacking capabilities, relevant in enzyme inhibition (e.g., ADAMTS-5 inhibitors ).

Q & A

Basic: What are the optimal synthetic routes for preparing 4-{[(4-chlorobenzyl)amino]methylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one?

The compound is synthesized via multi-step condensation and functionalization. A common approach involves:

Hydrazone Formation : React 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine .

Pyrazolone Core Construction : Condense the hydrazine derivative with ethyl acetoacetate under acidic conditions to yield a pyrazolone intermediate .

Methylation : Introduce the methoxymethyl group using methyl iodide in a polar aprotic solvent (e.g., DMF) .

Aminomethylene Functionalization : Condense with 4-chlorobenzylamine under reflux, using acetic acid as a catalyst .
Key Considerations : Monitor reaction progress via TLC and optimize temperature (typically 60–100°C) to avoid side products like over-alkylation .

Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methoxymethyl at δ ~3.3 ppm for CH₃O and δ ~4.2 ppm for CH₂) and the aminomethylene proton (δ ~8.5 ppm) .
  • X-ray Crystallography : Resolves the Z/E configuration of the aminomethylene group and planar pyrazolone ring. Use software like WinGX/ORTEP for refinement .
  • Mass Spectrometry : HRMS confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How do reaction conditions influence stereoselectivity during the aminomethylene functionalization step?

The Z/E configuration of the aminomethylene group depends on:

  • Catalyst Choice : Protic acids (e.g., HCl) favor Z-configuration via kinetic control, while aprotic conditions (e.g., DCC) may favor E-isomers .
  • Solvent Polarity : Polar solvents (e.g., ethanol) stabilize the transition state for Z-selectivity, as evidenced by crystallographic data .
  • Temperature : Higher temperatures (>80°C) promote thermodynamic E-isomers, requiring careful monitoring via HPLC .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

Discrepancies arise from assay-specific variables:

  • Assay Design : Antimicrobial activity (MIC values) may vary with bacterial strain (e.g., Gram-positive vs. Gram-negative), while anti-inflammatory activity depends on COX-2 inhibition assays .
  • Structural Analogues : Compare with derivatives (e.g., replacing 4-chlorobenzyl with trifluoromethoxy groups) to isolate substituent effects .
  • Dose-Response Curves : Use IC₅₀/EC₅₀ values to differentiate primary vs. secondary activities .

Advanced: How can computational tools predict the compound’s mechanism of action?

  • Molecular Docking : Simulate binding to targets like COX-2 or EGFR using AutoDock Vina. The methoxymethyl group shows hydrophobic interactions in COX-2’s active site .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Cl in 4-chlorobenzyl) with antibacterial potency against S. aureus (R² > 0.85) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability; logP ~2.5 suggests moderate blood-brain barrier penetration .

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

  • By-Product Control : Impurities like unreacted hydrazine or dimerized intermediates require gradient HPLC purification .
  • Solvent Selection : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve green chemistry metrics .
  • Flow Chemistry : Continuous flow systems enhance yield (>85%) by precise control of residence time and temperature .

Advanced: How does the compound’s reactivity differ in esterification vs. nucleophilic substitution?

  • Esterification : The pyrazolone carbonyl reacts selectively with acyl chlorides in anhydrous THF, forming stable esters (confirmed by ¹³C NMR at δ ~170 ppm) .
  • Nucleophilic Substitution : The chlorobenzyl group undergoes SNAr with amines (e.g., piperazine) in DMSO at 120°C, but competing elimination occurs if base strength exceeds pKa ~10 .

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